(Z)-N-(3-(4-acetamidophenyl)-4-methylthiazol-2(3H)-ylidene)benzamide

Alkaline Phosphatase Isozyme Selectivity Cancer Biology

This 4-acetamidophenyl-substituted thiazol-2-ylidene-benzamide is a structurally differentiated tool for alkaline phosphatase isozyme profiling and HIV-2 SAR expansion. Unlike halo-substituted analogs (e.g., 4'-fluorophenyl compound 2e), the acetamido group introduces dual H-bond donor/acceptor capability that predictably alters isozyme selectivity (h-TNAP vs h-IAP) and polypharmacology. Ideal for head-to-head benchmarking against compound 2e, non-covalent DNA-binding studies, or as a matched negative control if activity is abolished. Procure for SAR diversification beyond halo-chemical space.

Molecular Formula C19H17N3O2S
Molecular Weight 351.42
CAS No. 402945-82-8
Cat. No. B2663082
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(Z)-N-(3-(4-acetamidophenyl)-4-methylthiazol-2(3H)-ylidene)benzamide
CAS402945-82-8
Molecular FormulaC19H17N3O2S
Molecular Weight351.42
Structural Identifiers
SMILESCC1=CSC(=NC(=O)C2=CC=CC=C2)N1C3=CC=C(C=C3)NC(=O)C
InChIInChI=1S/C19H17N3O2S/c1-13-12-25-19(21-18(24)15-6-4-3-5-7-15)22(13)17-10-8-16(9-11-17)20-14(2)23/h3-12H,1-2H3,(H,20,23)
InChIKeyNSFJWSREFVUCCF-VZCXRCSSSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

(Z)-N-(3-(4-acetamidophenyl)-4-methylthiazol-2(3H)-ylidene)benzamide: A Structurally Unique Thiazol-2-ylidene-Benzamide for Targeted Probe Development


(Z)-N-(3-(4-acetamidophenyl)-4-methylthiazol-2(3H)-ylidene)benzamide (CAS 402945-82-8) is a synthetic small molecule belonging to the thiazol-2-ylidene-benzamide chemotype . Characterized by a central thiazole ring with a 4-methyl substituent, it features a terminal benzamide moiety and a distinctive 4-acetamidophenyl group on the N-3 position . This acetamido functional group renders the molecule capable of acting as a hydrogen bond donor and acceptor, fundamentally differentiating its interaction profile from the predominantly halo- or alkyl-substituted analogs that populate the literature on this scaffold's anticancer and anti-HIV activities [1].

Why Generic Thiazol-2-ylidene-Benzamide Substitution Fails: The Critical Role of the 4-Acetamido Moiety in Determining Selectivity


The thiazol-2-ylidene-benzamide scaffold is highly sensitive to N-3 phenyl ring substitution. Quantitative structure-activity relationship (QSAR) studies on this class for anti-HIV activity demonstrate that even minor changes to the substituent pattern dramatically alter the observed IC50 values [1]. Critically, the most potent inhibitor of human tissue-nonspecific alkaline phosphatase (h-TNAP) in this class, compound 2e (IC50 = 0.079 ± 0.002 μM), achieves its picomolar potency via a 4'-fluorophenyl and 2''-chlorobenzamide substitution combination [2]. The target compound, bearing a 4-acetamidophenyl donor/acceptor group, will predictably exhibit a divergent selectivity fingerprint across AP isozymes (h-TNAP vs. h-IAP) and a distinct polypharmacology profile, making it non-interchangeable with halo-analogs for probing specific biological hypotheses [2].

Quantitative Evidence Guide for Selecting (Z)-N-(3-(4-acetamidophenyl)-4-methylthiazol-2(3H)-ylidene)benzamide over Halo-Substituted Analogs


Structural Differentiation: 4-Acetamidophenyl vs. 4'-Fluorophenyl for Selective AP Isozyme Probing

The target compound's 4-acetamidophenyl group introduces hydrogen-bonding capabilities absent in the most potent literature analog, 2″-chloro-N-(3-(4′-fluorophenyl)-4-methylthiazol-2(3H)-ylidene) benzamide (2e). Compound 2e is a potent h-TNAP inhibitor (IC50 = 0.079 ± 0.002 μM) [1]. While direct h-TNAP/h-IAP selectivity data for CAS 402945-82-8 is not publicly available, the acetamido group is a known pharmacophore for modulating AP isozyme discrimination. Procuring this compound enables direct head-to-head profiling to determine if the hydrogen bond donor/acceptor swap alters the h-TNAP/h-IAP selectivity ratio away from the profile established for the halo-substituted series.

Alkaline Phosphatase Isozyme Selectivity Cancer Biology

Anticancer Cell Panel Profiling: Benchmarking Against Compound 2e and 2a in MCF-7, K-562, and HeLa

The class benchmark for cytotoxicity is established by compounds 2i, 2e, and 2a, which showed maximum anticancer potential and apoptosis induction in MCF-7 (breast), K-562 (bone-marrow), and HeLa (cervical) cancer cell lines compared to normal BHK-21 cells [1]. No quantitative IC50 values for the target compound (CAS 402945-82-8) are reported in these cell lines. However, the correlation observed between AP enzyme inhibition and cytotoxicity in this series [1] implies that any differential AP inhibition by the target compound will directly translate to a distinct anticancer potency profile. Procurement is thus warranted for comparative multi-cell-line cytotoxicity screening to map the acetamido substitution effect.

Cytotoxicity Breast Cancer Leukemia

Anti-HIV Activity Potential: A Structurally-Distinct Starting Point for HIV-2 NNRTI Discovery

In the broader thiazol-2-ylidene-benzamide class, compounds 35 and 39 demonstrate highly exceptional antiretroviral activity limited to HIV-2 (strain ROD), with IC50 values of 2.02 μg/mL and 0.40 μg/mL, respectively, and high selectivity indices (≥ 52 and > 313) [1]. Those active analogs possess alkyl/halo substitutions. The target compound provides a completely uncharacterized substitution vector (4-acetamidophenyl) for exploring HIV-2 non-nucleoside reverse transcriptase inhibitor (NNRTI) activity. Its procurement is essential for any group seeking to diversify the SAR of this unique HIV-2-selective phenotype beyond the published halo/alkyl chemical space.

HIV-2 NNRTI Antiviral

DNA Interaction Potential: Comparative Binding Mode Analysis Enabled by the Acetamido Group

The 2018 study demonstrates that active thiazol-2-ylidene-benzamides exhibit a non-covalent mode of interaction with herring sperm-DNA, supported by molecular docking [1]. The target compound's 4-acetamidophenyl group adds a strong hydrogen-bonding element to the DNA-interacting pharmacophore that is completely absent in the previously characterized 4'-fluorophenyl and other halo-substituted analogs. This structural difference is non-trivial for DNA binding. Procuring CAS 402945-82-8 allows for comparative DNA-binding studies (UV-Vis, fluorescence quenching, and docking) to directly quantify the impact of an H-bond donor/acceptor on the DNA affinity constant (Kb) relative to the published halo-analogs.

DNA Binding Spectroscopy Mechanism of Action

Optimal Application Scenarios for (Z)-N-(3-(4-acetamidophenyl)-4-methylthiazol-2(3H)-ylidene)benzamide in Drug Discovery and Chemical Biology


Alkaline Phosphatase Isozyme Selectivity Profiling

As demonstrated by the core paper on this scaffold, thiazol-2-ylidene-benzamides are validated h-TNAP and h-IAP inhibitors [1]. This specific compound, with its unique 4-acetamidophenyl H-bond donor/acceptor, is an ideal candidate for head-to-head AP isozyme profiling against the most potent literature benchmark, compound 2e (h-TNAP IC50 = 0.079 μM). The goal is to identify a novel selectivity window arising from the acetamido substitution.

HIV-2 NNRTI Structure-Activity Relationship (SAR) Expansion

Given the exceptional HIV-2-specific activity of certain thiazol-2-ylidene-benzamides (e.g., Compound 39, IC50 = 0.40 μg/mL, SI > 313) [1], this compound serves as a rationally-selected diversification point. Its procurement is crucial for any medicinal chemistry program aiming to broaden the SAR beyond the halo-substituted chemical space explored in the seminal 2011 anti-HIV study.

DNA-Damaging or DNA-Intercalating Anticancer Agent Probe Development

The established non-covalent DNA interaction of this chemotype [1] can be systematically enhanced or altered by the acetamido group's hydrogen-bonding properties. This compound is thus a powerful tool for quantitative DNA-binding spectroscopic studies (measuring Kb and binding mode) to determine if the acetamido substitution yields a more potent DNA-targeting anticancer agent compared to halo-analogs.

Negative Control or Inactive Analog for Halo-Substituted Series

If empirical testing reveals that the 4-acetamidophenyl substitution abolishes or significantly reduces h-TNAP inhibition or HIV-2 activity compared to the 4'-fluorophenyl or chlorobenzamide analogs [1], this compound immediately becomes a highly valuable, structurally-matched negative control for the series, essential for rigorous target engagement and phenotypic assay validation.

Quote Request

Request a Quote for (Z)-N-(3-(4-acetamidophenyl)-4-methylthiazol-2(3H)-ylidene)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.